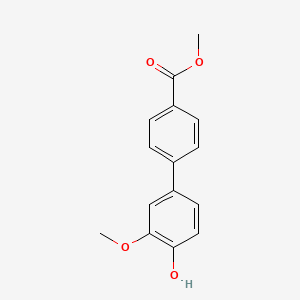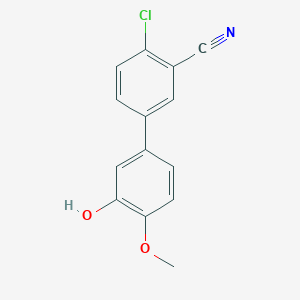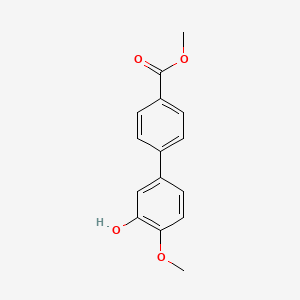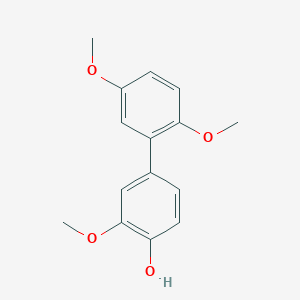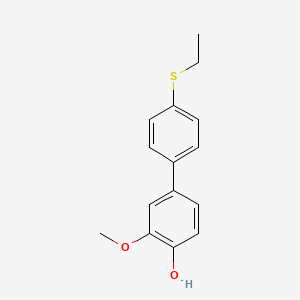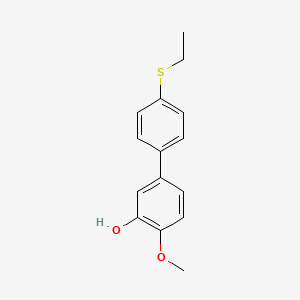
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% (abbreviated as 5-EtTMP) is an organic compound with a molecular formula of C10H12O2S. It is an aromatic compound with a sulfur-containing thiophene ring that is substituted with an ethyl group and a methoxy group. 5-EtTMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and is also used in the production of polymers and other materials. This compound has been studied extensively in the laboratory, and its properties and applications are well-understood.
Applications De Recherche Scientifique
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied extensively in the laboratory for its various properties and applications. It has been used in the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. It has been used in the synthesis of various metal complexes, such as copper complexes. It has also been used in the synthesis of various optical materials, such as optical waveguides.
Mécanisme D'action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not completely understood. However, it is believed that the reaction is initiated by the reaction of the ethyl group with the sulfur atom in the thiophene ring. This reaction is believed to form a five-membered ring, which is then attacked by the methoxy group. The reaction is then believed to proceed through a series of steps, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound has some antioxidant activity, which may be beneficial in certain applications. It is also believed that the compound may have some anti-inflammatory activity. It is also believed that the compound may have some antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in laboratory experiments include its availability, its low cost, and its ability to be synthesized from readily available starting materials. The compound is also relatively stable and can be stored for extended periods of time. The main limitation of using 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not water soluble, which limits its use in aqueous solutions.
Orientations Futures
For research on 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additional research is also needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various polymers and other materials. Research is also needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various metal complexes and optical materials. In addition, further research is needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various heterocyclic compounds.
Méthodes De Synthèse
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is typically synthesized from 4-ethylthiophenol and 2-methoxybenzaldehyde. The reaction is carried out in an inert atmosphere, such as nitrogen, under basic conditions. The reaction is typically carried out at temperatures between 80°C and 100°C for several hours. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as methanol or ethanol.
Propriétés
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-3-18-13-7-4-11(5-8-13)12-6-9-15(17-2)14(16)10-12/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUIAAQHBKOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylthiophenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

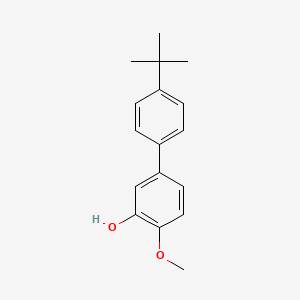
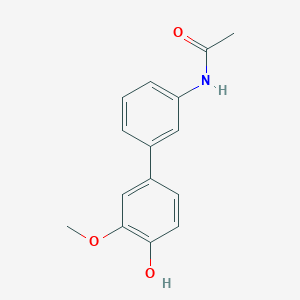
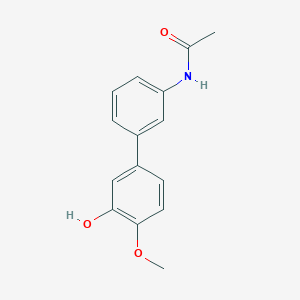
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)

